molecular formula C34H18F16IrN4P B2625263 [IR{Dfcf3ppy2(bpy)]PF6 CAS No. 1092775-61-5

[IR{Dfcf3ppy2(bpy)]PF6

Cat. No. B2625263
CAS RN: 1092775-61-5
M. Wt: 1009.711
InChI Key: JFODQNUAIYGXRP-UHFFFAOYSA-N
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Description

[IR{Dfcf3ppy2(bpy)]PF6 is a complex compound that has been extensively studied for its potential application in scientific research. This compound is known for its unique properties, which make it an ideal candidate for use in various research studies.

Mechanism of Action

[IR{Dfcf3ppy2(bpy)]PF6 is known to exhibit a unique mechanism of action, which makes it an ideal candidate for use in various scientific research studies. This compound is known to interact with various biological molecules, including proteins and nucleic acids, which can result in changes in their activity.
Biochemical and Physiological Effects:
This compound is known to exhibit various biochemical and physiological effects, which make it an ideal candidate for use in various scientific research studies. This compound has been shown to interact with various biological molecules, including proteins and nucleic acids, which can result in changes in their activity. This compound has also been shown to exhibit various antioxidant properties, which can help protect cells from damage.

Advantages and Limitations for Lab Experiments

[IR{Dfcf3ppy2(bpy)]PF6 has various advantages and limitations for lab experiments. One of the main advantages of this compound is its unique mechanism of action, which makes it an ideal candidate for use in various scientific research studies. However, one of the main limitations of this compound is its toxicity, which can limit its use in certain experiments.

Future Directions

There are various future directions for the study of [IR{Dfcf3ppy2(bpy)]PF6. One of the main future directions is the development of new sensors based on this compound. This compound has also been shown to exhibit various antioxidant properties, which can be further studied for their potential therapeutic applications. Additionally, the toxicity of this compound can be further studied to determine its safety for use in various scientific research studies.
Conclusion:
In conclusion, this compound is a complex compound that has been extensively studied for its potential application in various scientific research studies. This compound is known for its unique properties, which make it an ideal candidate for use in various research studies. The synthesis method of this compound is complex, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of this compound for use in various scientific research studies.

Synthesis Methods

[IR{Dfcf3ppy2(bpy)]PF6 is synthesized through a complex process that involves the use of various chemical reagents. The synthesis of this compound requires a high degree of precision and expertise, as even minor deviations in the synthesis process can result in the formation of impurities. The synthesis of this compound involves the reaction of iridium(III) chloride hydrate with 2-(2,4-difluorophenyl)pyridine and 2,2'-bipyridine in the presence of ammonium hexafluorophosphate.

Scientific Research Applications

[IR{Dfcf3ppy2(bpy)]PF6 has been extensively studied for its potential application in various scientific research studies. This compound is known for its unique properties, which make it an ideal candidate for use in various research studies. This compound has been used in the development of new sensors, as well as in the study of various biological processes.

properties

IUPAC Name

2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H5F5N.C10H8N2.F6P.Ir/c2*13-8-2-3-9(10(14)5-8)11-4-1-7(6-18-11)12(15,16)17;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*1-2,4-6H;1-8H;;/q2*-1;;-1;+3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNUFCYLERNPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.F[P-](F)(F)(F)(F)F.[Ir+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H18F16IrN4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1009.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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